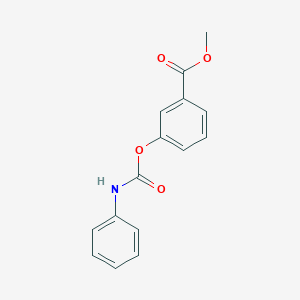

Methyl 3-(phenylcarbamoyloxy)benzoate

Description

Methyl 3-(phenylcarbamoyloxy)benzoate is a benzoate ester derivative featuring a phenylcarbamoyloxy substituent at the meta position of the benzene ring. Its synthesis typically involves the reaction of methyl 3-(bromomethyl)benzoate with heterocyclic amines or phenylcarbamoyl precursors under basic conditions (e.g., Na₂CO₃ or K₂CO₃ in acetonitrile) to form tertiary amines or urea linkages, followed by ester hydrolysis . This compound serves as a key intermediate in medicinal chemistry for developing bioactive molecules, particularly due to its ability to modulate pharmacokinetic properties through its ester and carbamate functionalities.

Properties

IUPAC Name |

methyl 3-(phenylcarbamoyloxy)benzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13NO4/c1-19-14(17)11-6-5-9-13(10-11)20-15(18)16-12-7-3-2-4-8-12/h2-10H,1H3,(H,16,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZVZRPGYRGRSCG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=CC=C1)OC(=O)NC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 3-(phenylcarbamoyloxy)benzoate can be synthesized through the esterification of 3-hydroxybenzoic acid with methyl phenylcarbamate. The reaction typically involves the use of an acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can optimize the production process. Additionally, purification techniques, such as distillation and recrystallization, are employed to obtain high-purity product.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(phenylcarbamoyloxy)benzoate undergoes various chemical reactions, including:

Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield 3-hydroxybenzoic acid and methyl phenylcarbamate.

Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride to form the corresponding alcohol.

Substitution: Electrophilic substitution reactions can occur on the aromatic ring, leading to the formation of substituted derivatives.

Common Reagents and Conditions

Hydrolysis: Acidic hydrolysis typically uses hydrochloric acid, while basic hydrolysis employs sodium hydroxide.

Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.

Substitution: Electrophilic reagents such as nitric acid or bromine can be used for substitution reactions.

Major Products Formed

Hydrolysis: 3-hydroxybenzoic acid and methyl phenylcarbamate.

Reduction: The corresponding alcohol derivative.

Substitution: Various substituted benzoate derivatives depending on the electrophile used.

Scientific Research Applications

Methyl 3-(phenylcarbamoyloxy)benzoate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

Industry: It is used in the production of specialty chemicals and as a precursor in the synthesis of polymers and resins.

Mechanism of Action

The mechanism of action of methyl 3-(phenylcarbamoyloxy)benzoate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release active metabolites that exert biological effects. The phenylcarbamoyloxy group may interact with enzymes or receptors, modulating their activity and leading to various physiological responses.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations in Benzoate Derivatives

The biological and chemical properties of methyl benzoate derivatives are heavily influenced by substituent type, position, and electronic effects. Below is a comparative analysis of Methyl 3-(phenylcarbamoyloxy)benzoate and its analogs:

Table 1: Key Structural and Functional Comparisons

Positional Isomerism and Activity

- Meta vs. Para Substitution : this compound (meta) exhibits distinct reactivity compared to para-substituted analogs like methyl 4-(cyclopropylmethoxy)-3-hydroxybenzoate . Meta-substituted derivatives often show enhanced steric accessibility for further functionalization.

- Ortho Substituents : Compounds like Methyl 2-[3-(methylcarbamoyl)phenyl]benzoate demonstrate altered pharmacokinetics due to steric hindrance, reducing metabolic degradation but complicating synthesis.

Functional Group Impact

- Carbamoyloxy vs. Carbamoyl : The phenylcarbamoyloxy group in the target compound provides greater hydrolytic stability compared to methylcarbamoyl derivatives (e.g., ), making it suitable for prolonged biological activity.

- Halogenated Derivatives : Iodo-substituted analogs (e.g., Methyl 3-iodo-4-ethoxybenzoate ) exhibit enhanced electrophilicity, useful in cross-coupling reactions but with reduced biocompatibility.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.